2-(Methoxy, phenylmethyl)furan 2-(Methoxy, phenylmethyl)furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC14044394
InChI: InChI=1S/C12H12O2/c1-13-12(11-8-5-9-14-11)10-6-3-2-4-7-10/h2-9,12H,1H3
SMILES:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

2-(Methoxy, phenylmethyl)furan

CAS No.:

Cat. No.: VC14044394

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxy, phenylmethyl)furan -

Specification

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 2-[methoxy(phenyl)methyl]furan
Standard InChI InChI=1S/C12H12O2/c1-13-12(11-8-5-9-14-11)10-6-3-2-4-7-10/h2-9,12H,1H3
Standard InChI Key PHWDFRXOLQRBAS-UHFFFAOYSA-N
Canonical SMILES COC(C1=CC=CC=C1)C2=CC=CO2

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

2-(Methoxy, phenylmethyl)furan consists of a furan ring (C₄H₄O) substituted at the 2-position with a methoxy group (-OCH₃) and a phenylmethyl (benzyl, -CH₂C₆H₅) group. The furan core’s electron-rich nature, combined with the electron-donating methoxy and bulky benzyl substituents, influences its reactivity and intermolecular interactions .

Table 1: Inferred Physicochemical Properties of 2-(Methoxy, phenylmethyl)furan

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₂H₁₂O₂Derived from analogs
Molecular Weight188.22 g/molCalculated
Boiling Point~250–270°C (estimated)Similar to
Density1.1–1.3 g/cm³Based on
SolubilityLow in water; soluble in organic solventsGeneral furan behavior

The compound’s exact mass (188.0841 g/mol) and polar surface area (26.3 Ų) align with furan derivatives exhibiting moderate bioavailability .

Synthesis and Industrial Preparation

Wittig and Epimerization Strategies

While no direct synthesis of 2-(methoxy, phenylmethyl)furan is documented, analogous methods for furan functionalization offer viable pathways. For example, the Wittig reaction, widely used in furan chemistry, could couple a benzylphosphonium ylide with a methoxy-substituted furan aldehyde . A patent detailing the synthesis of hexahydro-furo[2,3-b]furan-3-ol highlights the utility of epimerization and crystallization steps to achieve stereochemical purity, a process adaptable to 2-(methoxy, phenylmethyl)furan production .

Key Synthetic Steps:

  • Protection of Furan Oxygen: Use trimethylsilyl chloride to protect the furan oxygen, preventing unwanted side reactions .

  • Alkylation: Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Methoxylation: Employ methoxide ions under controlled pH to attach the methoxy group .

Pharmacological and Biological Activities

Central Nervous System (CNS) Modulation

Substituted furans demonstrate anxiolytic and antidepressant activities. The methoxy group’s electron-donating capacity could augment interactions with serotonin receptors, while the benzyl moiety may improve blood-brain barrier permeability .

Industrial and Material Science Applications

Resin and Polymer Production

Furan-based compounds like furfuryl glycidyl ether are pivotal in epoxy resins and bio-based polymers . The methoxy and benzyl groups in 2-(methoxy, phenylmethyl)furan could enhance thermal stability, making it suitable for high-performance coatings .

Surfactants and Agrochemicals

The amphiphilic nature of 2-(methoxy, phenylmethyl)furan, owing to its polar methoxy and nonpolar benzyl groups, suggests utility in surfactants or pesticide formulations .

ParameterValue
Hazard CodesXn (Harmful)
Safety PhrasesS23-S18 (Avoid inhalation)
Flash Point102.2°C

Future Directions and Research Gaps

Stereochemical Optimization

Epimerization techniques, as described in hexahydro-furo[2,3-b]furan-3-ol synthesis, could resolve stereoisomers of 2-(methoxy, phenylmethyl)furan, enhancing its pharmacological efficacy .

Metabolic Studies

Investigating the compound’s phase I metabolism, akin to 2-methylfuran’s conversion to 3-acetylacrolein, is critical for toxicological assessments .

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